![molecular formula C6H8BrN3O B1450818 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one CAS No. 58331-07-0](/img/structure/B1450818.png)
2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one
Overview
Description
The compound “2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one” belongs to the class of organic compounds known as pyrimidines, which are aromatic heterocyclic compounds that contain a six-membered ring with two nitrogen atoms and four carbon atoms . The presence of the amino, bromo, and ethyl groups, as well as the ketone functionality, could potentially confer a variety of chemical properties and reactivities to this compound.
Scientific Research Applications
Cancer Treatment
The compound’s derivatives, particularly those involving indole structures, have been explored for their potential in treating cancer. Indole derivatives are known to exhibit properties that can inhibit the growth of cancer cells . By incorporating the pyrimidin-4-one structure into drug design, researchers aim to develop new therapeutic agents that can target cancer cells more effectively.
Antimicrobial Activity
Research has indicated that indole derivatives, which can be structurally related to the pyrimidin-4-one compound, show promise as antimicrobial agents. These compounds have been tested against a variety of microbial strains and have shown to inhibit growth, suggesting potential applications in combating infections .
Antiviral Agents
Indole-based structures, similar to the pyrimidin-4-one compound, have been synthesized and tested for antiviral activities. They have shown efficacy against several viruses, including influenza and Coxsackie B4 virus, indicating their potential use in antiviral drug development .
Treatment of Disorders
Compounds with an indole core have been studied for their role in treating various disorders in the human body. Given the biological activity of such compounds, derivatives of 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one could be investigated for similar applications .
Drug Synthesis
The compound is used as an informer compound in drug synthesis libraries. These libraries are crucial for the development of new drugs, as they provide a basis for understanding the interactions of different chemical moieties within biological systems .
Organic Synthesis Methodology
In the field of organic chemistry, the compound serves as a key intermediate in the synthesis of more complex molecules. Its reactivity, particularly in bromination reactions, is of interest for developing new synthetic methodologies .
Green Chemistry
Derivatives of the compound are being researched in the context of green chemistry. The aim is to develop environmentally friendly synthetic routes that minimize the use of hazardous substances and reduce waste .
Pharmacological Research
The compound’s derivatives are part of ongoing pharmacological research to explore their therapeutic potential. This includes investigating their pharmacokinetics, pharmacodynamics, and efficacy in treating various diseases .
Future Directions
The future directions for research on “2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one” could include exploring its potential biological activities, given the known activities of other 2-aminopyrimidine derivatives . Additionally, further studies could investigate its synthesis, reactivity, and physical and chemical properties.
Mechanism of Action
Target of Action
Pyrimidine derivatives, such as 2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one, often interact with various biological targets. For instance, some pyrimidine derivatives have been found to inhibit replication of a broad range of viruses .
Mode of Action
The mode of action of pyrimidine derivatives can vary greatly depending on their specific structure and functional groups. They might interact with their targets through various mechanisms, such as inhibiting key enzymes or blocking receptor sites .
Biochemical Pathways
Pyrimidine derivatives can affect various biochemical pathways. For example, some pyrimidine derivatives have been found to inhibit nitric oxide production .
Result of Action
The result of the compound’s action would depend on its specific targets and mode of action. Some pyrimidine derivatives have shown antiviral, anti-inflammatory, and anticancer activities .
properties
IUPAC Name |
2-amino-5-bromo-4-ethyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3O/c1-2-3-4(7)5(11)10-6(8)9-3/h2H2,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGEPNHPGBOCLSU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)NC(=N1)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333579 | |
Record name | AC1LADPK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-5-bromo-6-ethyl-1H-pyrimidin-4-one | |
CAS RN |
58331-07-0 | |
Record name | AC1LADPK | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333579 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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